Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate

Overview

Description

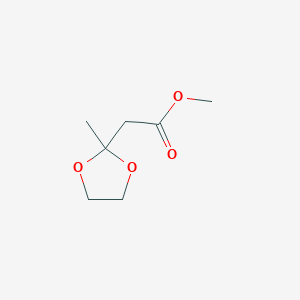

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C7H12O4. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate typically involves the reaction of 2-methyl-1,3-dioxolane with methyl acetate under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves the formation of an ester linkage between the dioxolane ring and the methyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxolane ring, which can stabilize reaction intermediates and facilitate various transformations.

Comparison with Similar Compounds

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate can be compared with other similar compounds such as:

Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid: Contains a carboxylic acid group instead of an ester group.

2-(2-Methyl-1,3-dioxolan-2-yl)ethanol: Contains an alcohol group instead of an ester group.

These compounds share similar reactivity patterns but differ in their physical and chemical properties, making this compound unique in its applications and reactivity.

Biological Activity

Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, a compound belonging to the class of dioxolane derivatives, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.20 g/mol

- Boiling Point : Approximately 107 °C

- Density : 1.0409 g/cm³ at 20 °C

Antimicrobial Activity

Research has indicated that compounds with dioxolane structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dioxolanes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 20 | |

| Pseudomonas aeruginosa | 18 |

Anti-inflammatory Effects

Dioxolane derivatives are also being investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses.

- Key Findings :

- This compound showed a reduction in TNF-alpha and IL-6 levels in macrophage cultures.

- The compound's ability to modulate the NF-kB signaling pathway was noted as a potential mechanism for its anti-inflammatory effects.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives, including this compound. The results suggested that this compound effectively inhibited the growth of pathogenic bacteria and could serve as a template for developing new antimicrobial agents. -

Anti-inflammatory Research :

In another study focusing on inflammatory diseases, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a significant decrease in inflammation markers, suggesting its therapeutic potential in treating conditions like arthritis and colitis.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary findings indicate that while it exhibits some irritant properties, particularly upon dermal exposure, it is generally considered safe at low concentrations.

Properties

IUPAC Name |

methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(5-6(8)9-2)10-3-4-11-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWIKJOOYPQOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473441 | |

| Record name | Methyl (2-methyl-1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56446-60-7 | |

| Record name | Methyl (2-methyl-1,3-dioxolan-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.